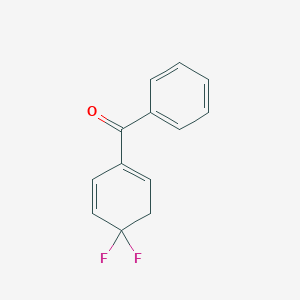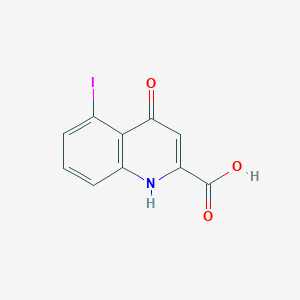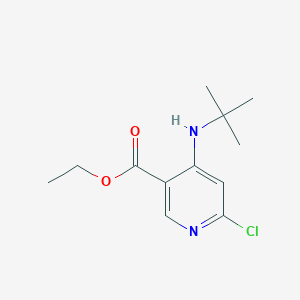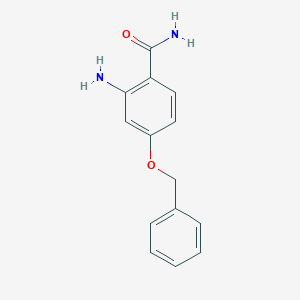
6-iodo-2-pyrazin-2-yl-1H-quinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-iodo-2-pyrazin-2-yl-1H-quinazolin-4-one is a heterocyclic organic compound that contains iodine, pyrazine, and quinazolinone moieties. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-iodo-2-pyrazin-2-yl-1H-quinazolin-4-one typically involves the following steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with formamide or other suitable reagents.
Introduction of the Pyrazine Moiety: This step involves the coupling of the quinazolinone core with a pyrazine derivative, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods for such compounds would typically involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazine or quinazolinone moieties.
Reduction: Reduction reactions could target the quinazolinone core or the pyrazine ring.
Substitution: The iodine atom can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like sodium azide, thiols, or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone N-oxides, while substitution reactions could introduce various functional groups in place of the iodine atom.
科学的研究の応用
6-iodo-2-pyrazin-2-yl-1H-quinazolin-4-one may have several applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its potential as a therapeutic agent, particularly in oncology or infectious diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 6-iodo-2-pyrazin-2-yl-1H-quinazolin-4-one would depend on its specific biological target. Generally, compounds of this nature might interact with enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The iodine atom could play a role in enhancing binding affinity or specificity.
類似化合物との比較
Similar Compounds
2-(pyrazin-2-yl)quinazolin-4(3H)-one: Lacks the iodine atom, which might affect its biological activity and reactivity.
6-chloro-2-(pyrazin-2-yl)quinazolin-4(3H)-one: Similar structure but with chlorine instead of iodine, potentially leading to different chemical and biological properties.
6-bromo-2-(pyrazin-2-yl)quinazolin-4(3H)-one: Bromine instead of iodine, which might influence its reactivity and interactions.
Uniqueness
The presence of the iodine atom in 6-iodo-2-pyrazin-2-yl-1H-quinazolin-4-one can significantly influence its chemical reactivity and biological interactions. Iodine is larger and more polarizable than other halogens, which can enhance binding interactions with biological targets and affect the compound’s overall properties.
特性
分子式 |
C12H7IN4O |
|---|---|
分子量 |
350.11 g/mol |
IUPAC名 |
6-iodo-2-pyrazin-2-yl-3H-quinazolin-4-one |
InChI |
InChI=1S/C12H7IN4O/c13-7-1-2-9-8(5-7)12(18)17-11(16-9)10-6-14-3-4-15-10/h1-6H,(H,16,17,18) |
InChIキー |
YQFXLUQEOWIZDJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1I)C(=O)NC(=N2)C3=NC=CN=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(Azetidin-1-yl){3-[(cyclopentylmethyl)amino]phenyl}methanone](/img/structure/B8599940.png)



![1-[(4-Chlorophenyl)methyl]-4-(3-chloropropyl)piperazine](/img/structure/B8599964.png)




![Methyl 4'-amino-2'-methyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B8600004.png)



